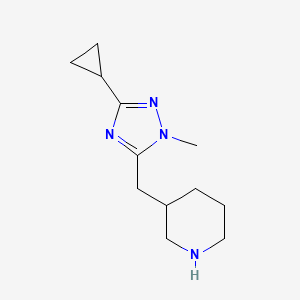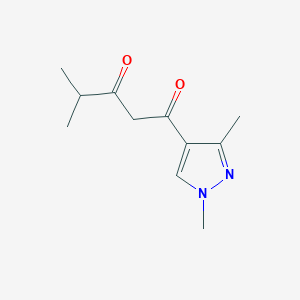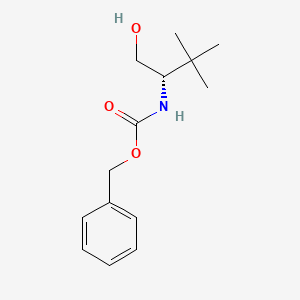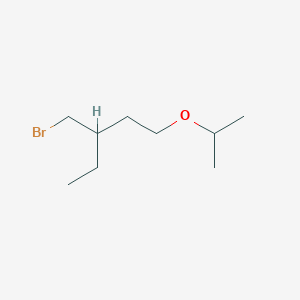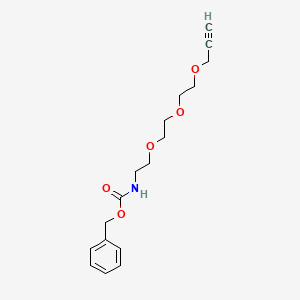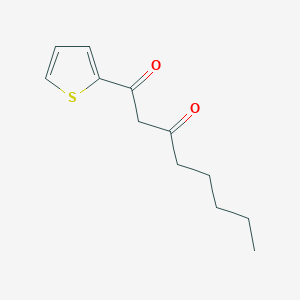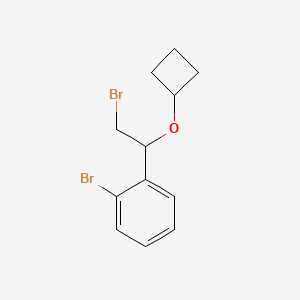![molecular formula C16H22F3N3O5S B13494818 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid is a chemical compound with a molecular formula of C16H22F3N3O5S and a molecular weight of 425.4 g/mol
Preparation Methods
The synthesis of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-(benzenesulfonyl)piperazine with 4-aminobutan-1-one under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one include other piperazine derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications .
By comparing these compounds, researchers can highlight the unique features of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, such as its specific binding affinity to certain receptors or its distinct chemical reactivity .
Properties
Molecular Formula |
C16H22F3N3O5S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21N3O3S.C2HF3O2/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13;3-2(4,5)1(6)7/h1-3,5-6H,4,7-12,15H2;(H,6,7) |
InChI Key |
DCSZMCDRCBWFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCN)S(=O)(=O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
